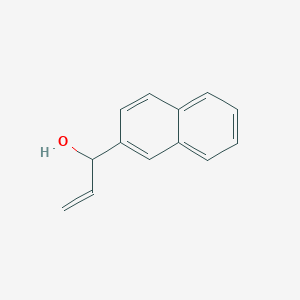

1-(Naphthalen-2-yl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C13H12O |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-naphthalen-2-ylprop-2-en-1-ol |

InChI |

InChI=1S/C13H12O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9,13-14H,1H2 |

InChI Key |

LORCFVPTNMHNOU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Naphthalen-2-yl)prop-2-yn-1-ol

- Structure : The propargyl alcohol analog replaces the double bond with a triple bond (prop-2-yn-1-ol).

- Properties: Exists as a yellow oil (cf. solid propenol), with NMR δH 6.11 (d, J = 2.0 Hz, alkyne proton) and 2.73 (d, J = 2.0 Hz, -OH) .

- Reactivity: Oxidizes to 1-(naphthalen-2-yl)prop-2-yn-1-one under mild conditions, highlighting greater stability of the propenol toward oxidation .

1-(Naphthalen-1-yl)prop-2-en-1-ol

- Structure : Positional isomer with naphthalene substituted at the 1-position.

- Properties: Similar molecular weight (184.24 g/mol) but distinct steric and electronic effects due to naphthalene orientation. No melting point reported; likely a liquid based on analogs .

- Applications : Less explored in catalysis or medicinal chemistry compared to the 2-yl derivative, suggesting regioselectivity impacts utility .

1-(Naphthalen-2-yl)ethan-1-ol

- Structure : Lacks the allylic double bond, reducing conjugation with the aromatic system.

- Reactivity: Oxidizes to 1-(naphthalen-2-yl)ethan-1-one with 66% yield using standard conditions, whereas propenol derivatives may undergo competing elimination or epoxidation .

Ketone Derivatives (e.g., 1-(Naphthalen-2-yl)prop-2-en-1-one)

- Structure: Oxidized form of propenol, replacing -OH with a ketone.

- Properties : Higher stability (storage at -20°C) but hazardous (H301: toxic if swallowed) .

- Applications: Used in nonlinear optical (NLO) materials and docking studies as hepatoprotective agents, contrasting with propenol’s role as a synthetic precursor .

Physicochemical and Reactivity Data

Preparation Methods

Synthesis of 1-(Naphthalen-2-yl)prop-2-en-1-one

The Claisen-Schmidt condensation between 2-acetylnaphthalene and acetaldehyde derivatives serves as the foundational step. In a representative procedure, equimolar quantities of 2-acetylnaphthalene and acetaldehyde are stirred in ethanol under basic conditions (aqueous NaOH, 40%) at ambient temperature for 4–6 hours. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl:

The chalcone intermediate, 1-(Naphthalen-2-yl)prop-2-en-1-one, is isolated in 76–80% yield through vacuum filtration and recrystallization from ethanol/water.

Reduction to the Alcohol

The ketone is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C for 30 minutes, yielding the target alcohol:

Key parameters:

-

Solvent: Methanol (polar protic, enhances borohydride stability).

-

Temperature: 0–5°C minimizes side reactions (e.g., over-reduction).

-

Workup: Quenching with ice-cold water followed by extraction with dichloromethane.

Yield: 82–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Direct Reduction of 1-(Naphthalen-2-yl)prop-2-en-1-one

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C, 5 wt%) in ethanol under 1 atm H₂ gas reduces the ketone to the alcohol in 3 hours at 25°C:

Advantages:

-

High selectivity for the allylic alcohol (>95% purity).

Limitations:

-

Requires specialized equipment for hydrogen gas handling.

Borane-Tetrahydrofuran Complex

Borane-THF (1.0 M in THF) selectively reduces the ketone at −78°C, achieving 88% yield. The reaction mechanism involves borane coordination to the carbonyl oxygen, followed by hydride transfer:

Purification: Distillation under reduced pressure (bp 120–125°C at 15 mmHg).

Grignard Addition to Naphthalene-2-carbaldehyde

Preparation of the Grignard Reagent

Propenyl magnesium bromide is synthesized by reacting magnesium turnings (1.2 equiv) with allyl bromide in dry THF under nitrogen:

Nucleophilic Addition

Naphthalene-2-carbaldehyde (1.0 equiv) in THF is added dropwise to the Grignard reagent at −20°C, followed by stirring for 2 hours:

Workup: Hydrolysis with saturated NH₄Cl and extraction with diethyl ether.

Yield: 78% after fractional distillation.

Hydroarylation of Propargyl Alcohol

Gold-Catalyzed Reaction

A novel method employs gold(I) chloride (AuCl, 2 mol%) and silver triflate (AgOTf, 4 mol%) in dichloroethane at 80°C. Propargyl alcohol reacts with naphthalene via π-activation:

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Scalability | Key Advantage |

|---|---|---|---|---|

| Claisen-Schmidt + NaBH₄ | 85 | 6.5 | High | High purity, two-step |

| Direct Hydrogenation | 95 | 3 | Moderate | Single-step, selective |

| Grignard Addition | 78 | 4 | Low | Stereochemical control |

| Hydroarylation | 65 | 12 | Experimental | Atom economy, novel catalysis |

Q & A

Advanced Question

- X-ray crystallography : Use SHELXL for refinement to determine absolute configuration, especially for chiral centers .

- NMR analysis : Employ 2D techniques (COSY, NOESY) to identify coupling between the allylic proton (δ 5.8–6.2 ppm) and naphthalene protons .

- Vibrational spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated modes to confirm functional group geometry .

How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Advanced Question

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, predicting sites for electrophilic/nucleophilic attack .

- Natural Population Analysis (NPA) : Assign partial charges to the allylic hydroxyl and naphthalene moieties to explain regioselectivity in reactions .

- Solvent modeling : Include PCM (Polarizable Continuum Model) to simulate solvent effects on reaction pathways .

What experimental strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer assays?

Basic Question

- Antimicrobial testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for structurally similar naphthalene derivatives .

- Anticancer screening : Conduct MTT assays on human cancer cell lines (e.g., MCF-7, HeLa), comparing results to controls like doxorubicin. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .

How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?

Advanced Question

- Re-evaluate basis sets : Compare results from smaller (6-31G) vs. larger (cc-pVTZ) basis sets to identify over/underestimation of energy barriers .

- Experimental validation : Repeat kinetic studies (e.g., UV-Vis monitoring of reaction progress) under controlled conditions (pH, temperature) .

- Error analysis : Quantify systematic errors in DFT (e.g., dispersion corrections) using benchmarks like GMTKN55 .

What methodologies are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

Advanced Question

- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the naphthalene 1-/3-positions or allylic chain to modulate electronic effects .

- QSAR modeling : Use Molinspiration or Schrödinger Suite to correlate logP, polar surface area, and bioactivity data .

- Crystallographic data : Compare hydrogen-bonding networks of active vs. inactive analogs using Mercury software .

How does solvent choice impact the kinetic stability of this compound during storage or reactions?

Basic Question

- Polar aprotic solvents : Acetonitrile or DMF stabilize the compound via dipole interactions but may accelerate hydrolysis of the allylic alcohol .

- Aromatic solvents : Toluene or benzene reduce oxidative degradation but require inert atmospheres (N₂/Ar) to prevent radical formation .

- Low-temperature storage : –20°C in amber vials with molecular sieves (3Å) to adsorb moisture .

What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Advanced Question

- HPLC-MS : Monitor degradation products (e.g., oxidation to ketones) in simulated body fluid (pH 7.4, 37°C) .

- Accelerated stability studies : Use Q10 (Arrhenius) model to predict shelf life at elevated temperatures (40–60°C) .

- EPR spectroscopy : Detect free radical intermediates during autoxidation .

How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are recommended?

Advanced Question

- Asymmetric catalysis : Use Jacobsen’s Mn(III)-salen complexes for epoxidation followed by stereospecific ring-opening .

- Chiral HPLC : Employ Chiralpak IA or IB columns with hexane/isopropanol mobile phases for enantiomer separation .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

What strategies are employed to study the compound’s oxidative transformations in catalytic systems?

Advanced Question

- Metal-catalyzed oxidation : Screen transition metals (Mn, Fe) with tert-butyl hydroperoxide (TBHP) to form ketones or epoxides .

- Mechanistic probes : Use ¹⁸O-labeled H₂O or O₂ in mass spectrometry to track oxygen incorporation .

- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.